molecular formula C18H25N3O5S B2621692 methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448078-83-8

methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2621692
CAS No.: 1448078-83-8
M. Wt: 395.47
InChI Key: KLAHGYMVLRWPGZ-UHFFFAOYSA-N
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Description

Methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound that features a tetrahydroisoquinoline core, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline intermediate.

    Methanesulfonylation: The methanesulfonyl group is introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the tetrahydroisoquinoline core.

    Reduction: Reduction reactions can target the carbonyl groups and the methanesulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating binding to nucleophilic sites on proteins. The piperidine ring and tetrahydroisoquinoline core contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-methanesulfonylpiperidine-4-amido)-4-methylbenzoate: This compound shares the methanesulfonylpiperidine moiety but differs in the core structure.

    Methyl 1-(1-methanesulfonylpiperidine-4-amido)cyclohexane-1-carboxylate: Similar in having the methanesulfonylpiperidine group but with a cyclohexane core.

    Methyl 3-chloro-6-(1-methanesulfonylpiperidine-4-amido)-1-benzothiophene-2-carboxylate: Contains the methanesulfonylpiperidine group but with a benzothiophene core.

Uniqueness: : The uniqueness of methyl 7-(1-methanesulfonylpiperidine-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its combination of the tetrahydroisoquinoline core with the methanesulfonylpiperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-26-18(23)20-8-5-13-3-4-16(11-15(13)12-20)19-17(22)14-6-9-21(10-7-14)27(2,24)25/h3-4,11,14H,5-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAHGYMVLRWPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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